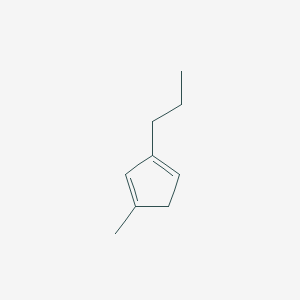
1-methyl-3-propylcyclopenta-1,3-diene
Vue d'ensemble
Description
1-methyl-3-propylcyclopenta-1,3-diene is an organic compound with the molecular formula C9H14. It is a derivative of cyclopentadiene, where the hydrogen atoms at positions 1 and 3 are substituted with a methyl and a propyl group, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-3-propylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with appropriate alkyl halides under basic conditions. For instance, cyclopentadiene can be reacted with methyl iodide and propyl bromide in the presence of a strong base like sodium hydride to yield 1,3-cyclopentadiene, 1-methyl-3-propyl- .
Industrial Production Methods
Industrial production of 1,3-cyclopentadiene, 1-methyl-3-propyl- typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1,3-cyclopentadiene, 1-methyl-3-propyl- using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the cyclopentadiene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides or acyl halides in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
1-methyl-3-propylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-cyclopentadiene, 1-methyl-3-propyl- involves its ability to participate in various chemical reactions due to the presence of reactive double bonds in the cyclopentadiene ring. These double bonds can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentadiene, 1-methyl-: Similar structure but lacks the propyl group.
1,3-Cyclopentadiene, 1-propyl-: Similar structure but lacks the methyl group.
Cyclopentadiene: The parent compound without any alkyl substitutions.
Uniqueness
1-methyl-3-propylcyclopenta-1,3-diene is unique due to the presence of both methyl and propyl groups, which influence its reactivity and physical properties. These substitutions can enhance its stability and make it suitable for specific applications where other cyclopentadiene derivatives may not be as effective .
Propriétés
Numéro CAS |
164394-67-6 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1-methyl-3-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-3-4-9-6-5-8(2)7-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
VQGOUCKJQJGDBV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CCC(=C1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{1-[(4-Methylphenyl)sulfonyl]ethyl}formamide](/img/structure/B8558116.png)

![2-[(4-Chlorobenzene-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8558141.png)
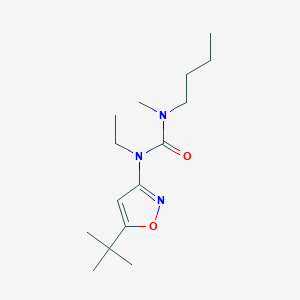

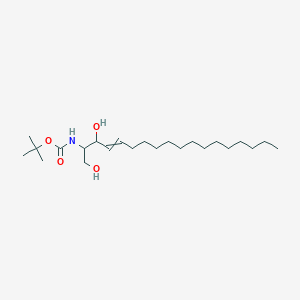
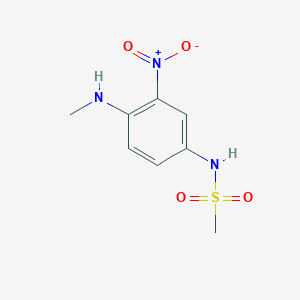
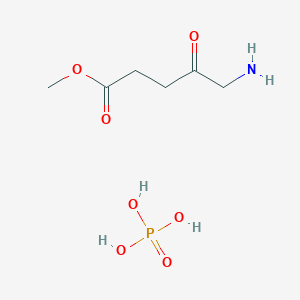
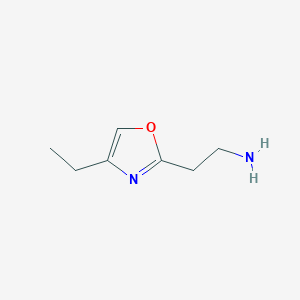
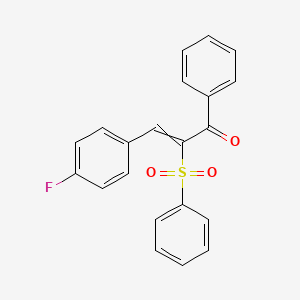
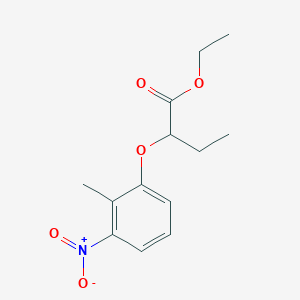

![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride](/img/structure/B8558188.png)
![Naphth[1,2-c]isoxazole, 3-chloro-4,5-dihydro-](/img/structure/B8558198.png)
